An In-depth Technical Guide to the Structure Elucidation of 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid
Foreword: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the precise structural characterization of a novel chemical entity is the bedrock upon which all subsequent investigations are built. An erroneous or incomplete structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. The methodologies detailed herein are designed to provide a self-validating system, ensuring the highest degree of confidence in the final structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practices of modern structure elucidation.
Initial Assessment: Molecular Formula and Degree of Unsaturation
The first step in elucidating any unknown structure is to determine its molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.
1.1. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For the title compound, a positive-ion electrospray ionization (ESI) HRMS experiment would be expected to yield a prominent [M+H]⁺ ion.
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Expected Molecular Formula: C₉H₆ClNO₂S[1]
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Calculated Monoisotopic Mass: 226.9753
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Observed [M+H]⁺: ~227.9831
The presence of chlorine would be indicated by a characteristic isotopic pattern, with an [M+2+H]⁺ peak approximately one-third the intensity of the [M+H]⁺ peak.
1.2. Degree of Unsaturation
With the molecular formula established as C₉H₆ClNO₂S, the degree of unsaturation (DoU) can be calculated using the following formula:
DoU = C - (H/2) - (X/2) + (N/2) + 1
Where C is the number of carbons, H is the number of hydrogens, X is the number of halogens, and N is the number of nitrogens.
DoU = 9 - (6/2) - (1/2) + (1/2) + 1 = 7
A degree of unsaturation of 7 suggests a highly unsaturated molecule, consistent with the presence of two aromatic rings and a carboxylic acid group.
Spectroscopic Analysis: A Multi-faceted Approach
Spectroscopic techniques provide detailed information about the functional groups and connectivity of the molecule.
2.1. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The spectrum of 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid is expected to exhibit several characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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A small sample of the solid compound is placed directly on the ATR crystal.
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The spectrum is recorded over a range of 4000-400 cm⁻¹.
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The background spectrum of the clean ATR crystal is subtracted.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | The broadness is due to hydrogen bonding between carboxylic acid dimers.[2][3] |
| Pyrrole | N-H stretch | ~3400-3300 | Characteristic for the N-H bond in the pyrrole ring. |
| Carboxylic Acid | C=O stretch | ~1710-1680 | The position is indicative of a conjugated carboxylic acid.[2][3] |
| Aromatic Rings | C=C stretch | ~1600-1450 | Multiple bands are expected due to the two aromatic rings. |
| Thiophene | C-S stretch | ~700-600 | Characteristic for the thiophene ring. |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[4] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous structure determination.
Experimental Protocol: NMR Sample Preparation and Analysis
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Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
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The solution is transferred to a 5 mm NMR tube.
-
¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
2.2.1. ¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-N (Pyrrole) | ~11.5 | broad singlet | - | 1H | The acidic proton of the pyrrole N-H is typically downfield and broadened by exchange. |
| H-C2 (Pyrrole) | ~7.8 | doublet | ~2.5 | 1H | Deshielded due to the adjacent nitrogen and the thiophene ring. |
| H-C5 (Pyrrole) | ~7.0 | doublet | ~2.5 | 1H | Coupled to H-C2. |
| H-C3' (Thiophene) | ~7.2 | doublet | ~4.0 | 1H | Typical thiophene proton chemical shift, coupled to H-C4'.[5] |
| H-C4' (Thiophene) | ~7.1 | doublet | ~4.0 | 1H | Coupled to H-C3'.[5] |
| COOH | ~12.5 | broad singlet | - | 1H | The carboxylic acid proton is highly deshielded and often exchanges with residual water in the solvent. |
2.2.2. ¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | ~165 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C-2 (Pyrrole) | ~125 | Aromatic carbon adjacent to nitrogen. |
| C-3 (Pyrrole) | ~115 | Shielded by the electron-donating effect of the nitrogen. |
| C-4 (Pyrrole) | ~120 | Aromatic carbon. |
| C-5 (Pyrrole) | ~122 | Aromatic carbon. |
| C-2' (Thiophene) | ~138 | Carbon attached to the pyrrole ring. |
| C-3' (Thiophene) | ~128 | Aromatic carbon. |
| C-4' (Thiophene) | ~126 | Aromatic carbon. |
| C-5' (Thiophene) | ~130 | Carbon bearing the chlorine atom, deshielded. |
2.2.3. 2D NMR Spectroscopy: Piecing the Puzzle Together
2D NMR experiments are crucial for establishing the connectivity between atoms.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We would expect to see correlations between H-C2 and H-C5 of the pyrrole ring, and between H-C3' and H-C4' of the thiophene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations are summarized in the diagram below.
Caption: Key HMBC correlations for structural confirmation.
These HMBC correlations would definitively establish the 4-yl substitution of the thiophene on the pyrrole ring and the 3-carboxy substitution on the pyrrole.
Mass Spectrometry: Fragmentation Analysis
Mass spectrometry not only helps in determining the molecular formula but also provides structural information through the analysis of fragmentation patterns.[6]
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
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A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer.
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The sample is ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio and detected.
Expected Fragmentation Pattern:
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Molecular Ion (M⁺): A prominent molecular ion peak at m/z 227/229 (due to ³⁵Cl/³⁷Cl isotopes) is expected, indicating a stable aromatic system.
-
Loss of H₂O: A peak at m/z 209/211 corresponding to the loss of water from the carboxylic acid.
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Loss of COOH: A peak at m/z 182/184 corresponding to the loss of the carboxyl radical.
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Cleavage of the Inter-ring Bond: Fragmentation at the bond connecting the two rings could lead to ions corresponding to the chlorothienyl cation (m/z 117/119) and the pyrrole-3-carboxylic acid fragment.
X-ray Crystallography: The Definitive Proof
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).[9]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[9]
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
The resulting crystal structure would provide irrefutable evidence for the connectivity of the atoms and the substitution pattern of the rings.
Integrated Workflow for Structure Elucidation
The following diagram illustrates the logical flow of the structure elucidation process, integrating data from multiple analytical techniques.
Caption: Integrated workflow for structure elucidation.
Conclusion
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